1-{3-苄基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基}-4-(3-氯苯甲酰)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-chlorophenyl)methanone
is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a 3-chlorophenyl methanone group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group, a piperazine ring, and a 3-chlorophenyl methanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .
科学研究应用
药物化学
该化合物属于1,2,3-三唑类化合物,该类化合物在药物化学中得到应用。 它们在抑制c-Met方面显示出潜力,c-Met是一种蛋白激酶,在癌细胞的生长、存活和转移中起着至关重要的作用 。 它们还表现出GABA A调节活性 .
荧光探针
1,2,3-三唑类化合物被用作荧光探针。 荧光能力使这些化合物在各种生物学和化学应用中变得有用,例如检测环境变化、跟踪分子运动等等 .
聚合物的结构单元
这些化合物被用作聚合物的结构单元。 它们可以掺入聚合物中,用于太阳能电池 .
抗菌活性
一些1,2,3-三唑类衍生物表现出抗菌活性。 它们已被合成并针对各种微生物进行测试 .
抗真菌活性
含有炔基侧链的三唑衍生物已被合成,并评估了它们对隐球菌和念珠菌属的抗真菌活性 .
BACE-1抑制剂
含有这些杂环核的化合物表现出BACE-1抑制活性 。BACE-1是淀粉样蛋白β生成的关键酶,淀粉样蛋白β是一种在阿尔茨海默病患者的大脑中形成斑块的肽。
LSD1抑制剂
[1,2,3]三唑并[4,5-d]嘧啶支架可用作设计新型LSD1抑制剂的模板 。LSD1是一种组蛋白脱甲基酶,其抑制剂在癌症治疗中具有潜在的应用。
抗癌剂
1,2,3-三唑类化合物在抗癌方面显示出潜力。 它们已被用于合成具有抗癌活性的多种化合物 .
安全和危害
未来方向
The future directions for this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. This could include studies to determine its physical and chemical properties, safety and hazards, and potential uses in medicine .
作用机制
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as novel inhibitors of cdk2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Based on the information about similar compounds, it can be inferred that f2865-1291 might interact with its target, possibly cdk2, to inhibit its activity . This inhibition could lead to changes in the cell cycle, potentially slowing down or stopping cell division .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby affecting DNA replication and cell division .
Result of Action
If we consider the potential inhibition of cdk2, the compound could induce cell cycle arrest, preventing cells from dividing and potentially leading to cell death .
生化分析
Biochemical Properties
The compound F2865-1291 interacts with various enzymes and proteins in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions involves the compound fitting into the active site of the enzyme, forming essential hydrogen bonds with key residues such as Leu83 .
Cellular Effects
F2865-1291 has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting CDK2, which can lead to alterations in cell cycle progression and induce apoptosis within cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of F2865-1291 involves its interaction with CDK2 at the molecular level . The compound binds to the active site of CDK2, inhibiting its activity and leading to changes in gene expression and cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of F2865-1291 have been observed over time in laboratory settings
属性
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBIXGUVUOXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。